ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
The compound “ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Unusual Synthesis Routes
An interesting aspect of research involving ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, and similar compounds, is the exploration of novel synthesis routes. For example, an unusual synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was observed by reacting ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with various arylthioureas under mild conditions. This route, highlighted for its excellent yields, involves a novel approach for the preparation of title compounds through benzopyran ring opening, providing a new perspective on synthesizing complex organic molecules (Kavitha et al., 2018).
Solvent-Free Synthesis Approaches
Another area of research focuses on developing efficient, environmentally friendly synthesis methods, such as solvent-free conditions. A study demonstrated the solvent-free preparation of ethyl 1-oxo (or thioxo)-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates from ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate, offering a mild and efficient approach and contributing to the green chemistry field (Meziane et al., 1998).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds using ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate and related chemicals is notable. For instance, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates highlight the versatility of these compounds in creating diverse heterocyclic structures, which are crucial in various pharmaceutical applications (Albreht et al., 2009).
Regioselective Synthesis
The research also delves into regioselective synthesis methods. An example is the p-TsOH catalyzed regioselective synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the precise control over the chemical reactions to obtain specific products. Such methodologies are fundamental in the synthesis of complex organic molecules, where the regioselectivity can significantly impact the properties and applications of the synthesized compounds (Reddy & Nagaraj, 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to inhibit the non-receptor tyrosine kinase itk, a component of the t-cell receptor signalling cascade .
Mode of Action
If it acts similarly to other benzothiazole compounds, it may interact with its target, such as ITK, and inhibit its function .
Biochemical Pathways
If it acts similarly to other benzothiazole compounds, it may affect the T-cell receptor signalling cascade by inhibiting ITK .
Result of Action
If it acts similarly to other benzothiazole compounds, it may inhibit the function of ITK, affecting T-cell receptor signalling .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-13-11-14-20(28)18(23-25-16-9-7-8-10-17(16)32-23)22(24(29)30-6-2)31-21(14)15(19(13)27)12-26(3)4/h7-11,27H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWDYYKYOGCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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